

3-(Cyclohexylamino)propanenitrile literature review

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Compound of Interest

Compound Name: 3-(Cyclohexylamino)propanenitrile

Cat. No.: B1582428

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An In-depth Technical Guide to **3-(Cyclohexylamino)propanenitrile** for Researchers and Drug Development Professionals

Introduction

3-(Cyclohexylamino)propanenitrile, with CAS Number 702-03-4, is a secondary amine featuring a cyclohexyl group and a cyanoethyl group.[1][2] It is a clear, colorless, and basic liquid with a characteristic amine-like odor.[3] While not a widely recognized active pharmaceutical ingredient itself, its molecular structure represents a valuable scaffold in medicinal chemistry. The combination of a lipophilic cyclohexyl ring, a flexible linker, and a polar, hydrogen-bond-accepting nitrile group makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety protocols, tailored for researchers in the chemical and pharmaceutical sciences.

Synthesis and Mechanistic Insights: The Aza-Michael Addition

The most direct and industrially scalable method for synthesizing **3-(cyclohexylamino)propanenitrile** is the conjugate addition of cyclohexylamine to acrylonitrile. This reaction, a specific type of Michael addition known as an aza-Michael addition, is highly

efficient and proceeds by adding the amine nucleophile to the β -carbon of the electron-deficient alkene.^{[5][6]}

Reaction Mechanism

The reaction is typically base-catalyzed, although it can often proceed neat (without solvent) or in a protic solvent like ethanol. The mechanism unfolds in two key steps:

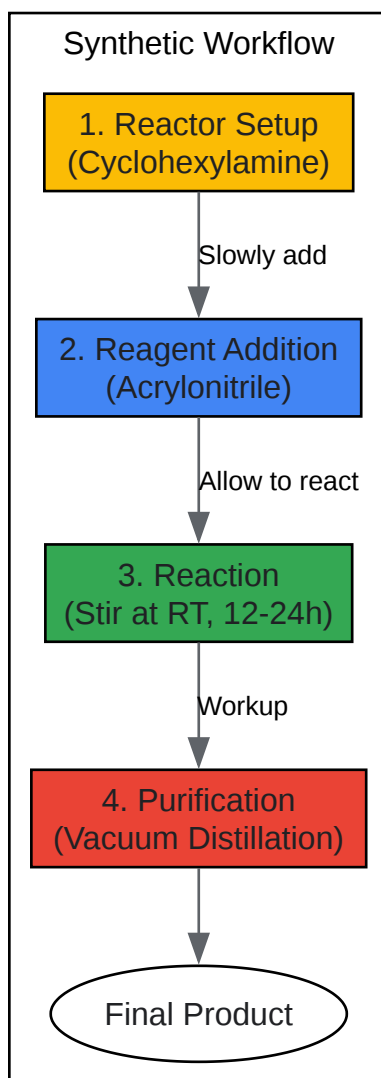
- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electron-poor β -carbon of acrylonitrile. This breaks the π -bond of the alkene.
- **Proton Transfer:** A proton is transferred from the newly formed ammonium ion to the carbanion, yielding the final, neutral product.

Caption: Reaction mechanism of **3-(cyclohexylamino)propanenitrile** synthesis.

Experimental Protocol: A Validated Approach

This protocol is a generalized procedure based on standard methodologies for aza-Michael additions.

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.0 eq).
- **Reagent Addition:** Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the cyclohexylamine at room temperature. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain the temperature below 40°C.
- **Reaction:** After the addition is complete, stir the mixture at room temperature for 12-24 hours or heat gently (e.g., to 50°C) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup and Purification:** Once the reaction is complete, remove any excess acrylonitrile and solvent (if used) under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.



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Caption: Step-by-step experimental workflow for synthesis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Value	Source
CAS Number	702-03-4	[2]
Molecular Formula	C ₉ H ₁₆ N ₂	[1]
Molecular Weight	152.24 g/mol	[1][7]
Appearance	Clear, colorless liquid	[3]
Boiling Point	122-124°C (at 4 mmHg)	[2]
Density	0.94 g/cm ³	[2]
pKa	8.67 ± 0.20 (Predicted)	[2]

Expected Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[8][9]

Technique	Expected Features
^1H NMR	<p>~2.9-3.1 ppm (t, 2H): Protons on the carbon adjacent to the secondary amine (-CH₂-NH-).~2.5-2.7 ppm (t, 2H): Protons on the carbon adjacent to the nitrile (-CH₂-CN).~2.4-2.6 ppm (m, 1H): Methine proton on the cyclohexyl ring (-CH-NH-).~1.0-1.9 ppm (m, 11H): Remaining cyclohexyl protons and the NH proton.</p>
^{13}C NMR	<p>~118-120 ppm: Nitrile carbon (C≡N).~50-55 ppm: Methine carbon of the cyclohexyl ring attached to nitrogen.~45-50 ppm: Methylene carbon adjacent to the amine (-CH₂-NH-).~25-35 ppm: Other methylene carbons of the cyclohexyl ring.~15-20 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).</p>
IR (Infrared)	<p>~3300-3400 cm⁻¹ (weak): N-H stretch.~2850-2950 cm⁻¹ (strong): C-H stretches (aliphatic).~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch (highly characteristic).</p>
MS (Mass Spec)	<p>152 (M⁺): Molecular ion peak.151 (M-1)⁺: Loss of a hydrogen atom.Key Fragments: Fragments corresponding to the loss of the cyanoethyl group or cleavage of the cyclohexyl ring.</p>

Applications in Research and Drug Development

3-(Cyclohexylamino)propanenitrile serves primarily as a chemical building block or intermediate. Its value lies in the strategic combination of its structural features, which can be elaborated to access a wide range of more complex molecular architectures.

Role as a Synthetic Intermediate

The secondary amine provides a reactive handle for N-alkylation, acylation, or sulfonylation, allowing for the introduction of diverse functional groups. The nitrile group is also highly

versatile; it can be:

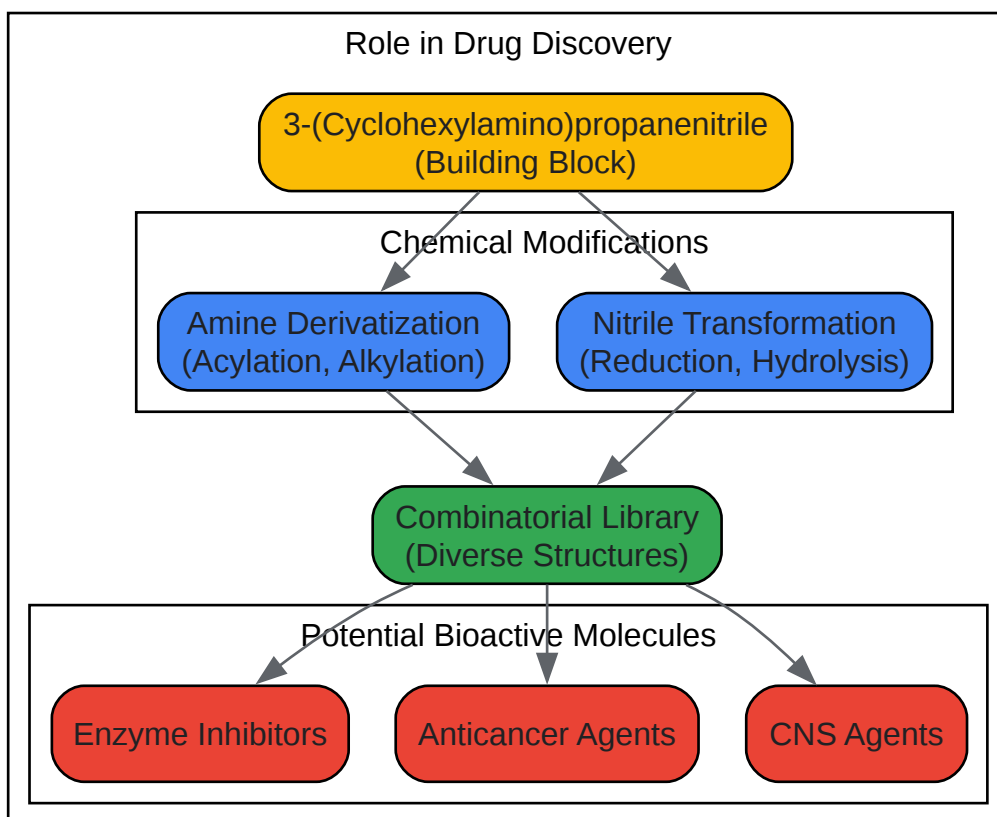
- Hydrolyzed to a carboxylic acid or amide.
- Reduced to a primary amine, extending the carbon chain and creating a diamine scaffold.
- Reacted with organometallic reagents (e.g., Grignards) to form ketones.

This chemical versatility allows it to be a precursor for compounds used in various research areas, from materials science to pharmaceuticals.

Potential in Medicinal Chemistry

While direct biological activity data for this specific molecule is scarce, the underlying β -aminonitrile scaffold is present in numerous biologically active compounds. The cyano group is a common pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.^[4] For instance, derivatives of 2-cyanoacetamide have shown promise as anticancer agents.^[10] Furthermore, molecules containing a cyano group have been developed as potent and selective enzyme inhibitors, such as inhibitors for dipeptidyl peptidase (DPP-IV) and transforming growth factor beta-activated kinase 1 (TAK1).^{[4][11]}

The cyclohexyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve pharmacokinetic properties. Therefore, **3-(cyclohexylamino)propanenitrile** is a logical starting point for library synthesis in lead discovery campaigns targeting a wide array of biological targets.



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Caption: Logical pathway from building block to potential therapeutics.

Safety and Handling

3-(Cyclohexylamino)propanenitrile is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]

- Hazards:
 - Corrosive: Causes severe skin burns and eye damage.[3]
 - Toxicity: Harmful if inhaled or in contact with skin.[3]
 - Organ Damage: May cause damage to organs and is suspected of damaging fertility or the unborn child.[3]

- Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and/or a face shield.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
 - Skin and Body Protection: A lab coat and appropriate protective clothing.
- Handling and Storage:
 - Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong oxidizers.[3]
 - Wash hands thoroughly after handling.
- First Aid:
 - In case of eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [3]
 - In case of skin contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. Seek immediate medical attention.
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

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